molecular formula C20H24O5 B2943727 (8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid CAS No. 301196-64-5

(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid

Cat. No.: B2943727
CAS No.: 301196-64-5
M. Wt: 344.407
InChI Key: XZGWETNMPTWLIL-UHFFFAOYSA-N
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Description

(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid is a potent and selective synthetic agonist for the retinoic acid receptor (RAR) pathways . As a functional mimic of all-trans retinoic acid (ATRA), this compound is a valuable chemical tool in pharmacological and basic research for probing the role of retinoid signaling in cellular processes. Its primary research value lies in its ability to selectively induce differentiation and inhibit proliferation in various cell lines, making it particularly significant for studies in oncology and dermatology research . The compound exerts its effects by binding to RARs, which then heterodimerize with retinoid X receptors (RXRs) and act as ligand-inducible transcription factors to regulate the expression of target genes involved in cell growth and differentiation mechanism . This mechanism is central to investigating diseases characterized by aberrant cell proliferation and differentiation. Researchers utilize this agonist to explore therapeutic strategies for cancers such as acute promyelocytic leukemia (APL) and to study skin biology and regeneration models cancer research . Its synthetic nature and defined agonist profile offer advantages over natural retinoids by providing greater stability and specificity for dissecting complex signaling networks in vitro.

Properties

IUPAC Name

2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-2-3-4-5-7-13-10-16-14-8-6-9-15(14)20(23)25-18(16)11-17(13)24-12-19(21)22/h10-11H,2-9,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGWETNMPTWLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)O)OC(=O)C3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a hexyl-substituted phenol, under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the chromene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid: has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Medicine: : Potential therapeutic applications include the development of new drugs or treatments.

  • Industry: : The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid Hexyl (C₆H₁₃, 8-position) C₂₀H₂₄O₅ 344.4 High lipophilicity due to long alkyl chain
(6-Methyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid Methyl (CH₃, 6-position) C₁₅H₁₄O₅ 274.27 Compact structure; lower molecular weight
Ethyl (8-Chloro-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yl)oxyacetate Chloro (Cl, 8-position) + Phenyl ester C₂₂H₁₉ClO₅ 398.83 Increased steric bulk; potential halogen bonding
Ethyl (6-Methyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yl)oxyacetate Methyl (CH₃, 6-position) + Phenyl ester C₂₃H₂₂O₅ 378.41 Balanced hydrophobicity; ester enhances stability

Key Observations :

  • The hexyl chain in the target compound enhances lipophilicity, which may improve membrane permeability in biological systems compared to methyl or chloro analogs .
  • Methyl groups (e.g., in CAS 314743-72-1) reduce steric hindrance, favoring synthetic accessibility .

Functional Group Modifications

Table 2: Acid vs. Ester Derivatives

Compound Type Example Molecular Weight (g/mol) Key Properties
Acid Form (8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid 344.4 Ionizable carboxyl group; higher solubility in polar solvents
Ester Derivatives Benzyl (4-Oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetate Varies (~340–400) Enhanced lipophilicity; potential prodrug applications

Key Observations :

  • Acid forms (e.g., CAS 301196-64-5) are more reactive in aqueous environments, while esters (e.g., benzyl derivatives in ) improve stability and bioavailability .
  • Ethyl or benzyl esters (e.g., CID 2894757) are common in drug discovery to modulate pharmacokinetics .

Physical and Chemical Properties

Table 3: Predicted Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) pKa
(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid 547.5 ± 50.0 1.24 ± 0.1 3.07 ± 0.10
(6-Methyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid Not reported Not reported ~3.0 (estimated)
Ethyl (8-Chloro-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yl)oxyacetate >500 (estimated) ~1.3 (estimated) Not reported

Key Observations :

  • The hexyl-substituted compound’s higher boiling point aligns with its larger molecular weight and alkyl chain .
  • Density trends correlate with molecular packing: bulkier substituents (e.g., phenyl esters) may increase density .

Biological Activity

(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C20H24O5
  • CAS Number : 301196-64-5

The structure features a cyclopenta[c]chromene core with an acetic acid moiety, which may influence its biological interactions.

1. Anticancer Properties

Recent studies have indicated that derivatives of the coumarin family, to which this compound belongs, exhibit significant anticancer activity. For instance, research on similar compounds has shown low micromolar activity against various cancer cell lines due to their ability to inhibit key cellular pathways involved in tumor progression . The specific mechanism often involves the inhibition of DNA gyrase or other enzymes critical for cancer cell proliferation.

2. Anti-inflammatory Effects

Coumarin derivatives are known for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The specific compound may exhibit similar effects, contributing to its potential therapeutic applications in inflammatory diseases.

3. Antioxidant Activity

The antioxidant capacity of coumarins is well-documented, with several studies highlighting their ability to scavenge free radicals and reduce oxidative stress in cells . This property is crucial for protecting cells from damage and could play a role in preventing chronic diseases associated with oxidative stress.

The biological activities of (8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as DNA gyrase and cyclooxygenase, which are involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways that regulate cell survival and proliferation .

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activities of coumarin derivatives:

StudyFindings
Khan et al. (2014)Identified β-glucuronidase inhibitory activity in coumarin derivatives with IC50 values ranging from 52.39 µM to 380.26 µM .
Donnelly et al. (2009)Demonstrated that modified coumarin derivatives exhibited low micromolar activity against cancer cell lines .
Recent AnalysesCompounds similar to (8-Hexyl-4-oxo...) showed significant anti-inflammatory effects in cell cultures .

Q & A

Q. What are the recommended synthetic routes for (8-hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid, and how can purity be validated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification, leveraging methodologies from structurally analogous chromene derivatives. For example, coupling 8-hexyl-4-oxo-tetrahydrocyclopenta[c]chromen-7-ol with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) is a feasible route . Purity validation requires HPLC (≥95% purity) with a C18 column and UV detection at 254 nm, supplemented by 1H^1H- and 13C^{13}C-NMR for structural confirmation. Mass spectrometry (ESI-MS) is critical for verifying molecular ion peaks (expected [M+H]⁺ ≈ 375.4 g/mol) .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and stability?

Methodological Answer:

  • NMR : 1H^1H-NMR identifies protons in the hexyl chain (δ 0.8–1.5 ppm), cyclopentane ring (δ 2.1–2.8 ppm), and chromene moiety (δ 6.5–7.5 ppm). 13C^{13}C-NMR confirms carbonyl groups (δ ~170–200 ppm) .
  • FT-IR : Detects C=O (1680–1750 cm⁻¹) and ether C-O (1200–1250 cm⁻¹) stretches .
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to assess hydrolytic susceptibility of the acetic acid side chain .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) influence the compound’s pharmacokinetic profile and receptor binding?

Methodological Answer: Comparative studies on analogs (e.g., butyl vs. hexyl substituents) reveal that longer alkyl chains enhance lipophilicity (logP ↑), improving membrane permeability but increasing hepatic clearance. For example, replacing a 7-methylsulfone group with fluorine in cyclopenta[b]indole analogs reduced biliary excretion by 70% in rat models . Use in silico docking (AutoDock Vina) to predict interactions with target receptors (e.g., prostaglandin D2 receptor) and validate via SPR (surface plasmon resonance) for binding affinity (Kd < 10 nM preferred) .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. For instance, high biliary excretion (e.g., 3900 µM for a methylsulfone analog ) may reduce in vivo efficacy. Mitigation strategies:

  • Prodrug Design : Mask the acetic acid group with esters (e.g., benzyl ester ) to enhance absorption.
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation) .
  • Pharmacokinetic Modeling : Use compartmental models to correlate in vitro IC₅₀ with in vivo plasma concentrations .

Q. What are the key challenges in optimizing selectivity for target enzymes or receptors?

Methodological Answer: Off-target effects are common due to structural similarities with other chromene derivatives. Solutions include:

  • SAR Analysis : Test truncated analogs (e.g., removal of the hexyl chain) to identify critical pharmacophores.
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to assess selectivity .
  • Crystallography : Resolve co-crystal structures (e.g., with COX-2) to guide rational design of steric hindrance groups .

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